4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide
Overview
Description
4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The nitro group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents. The sulfonamide group is typically added through sulfonation reactions, using reagents such as chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C
Reduction: Sodium borohydride (NaBH4)
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted aromatic compounds, and various intermediates that can be further functionalized for specific applications .
Scientific Research Applications
4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and nitro group are key functional groups that contribute to its biological activity. The thiazole ring can interact with various enzymes and receptors, while the nitro group can undergo reduction to form reactive intermediates that can modify biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrophenol: Shares the nitro and methyl groups but lacks the thiazole and sulfonamide functionalities.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), which have different substituents and biological activities.
Sulfonamide derivatives: Compounds containing the sulfonamide group, such as sulfathiazole, which have different aromatic substituents.
Uniqueness
4-Methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-YL)phenyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S2/c1-15-7-12-19(13-21(15)25(26)27)31(28,29)24-18-10-8-16(9-11-18)20-14-30-22(23-20)17-5-3-2-4-6-17/h2-14,24H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEGCCORNZWHEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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